N-(3,5-dimethylphenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(3,5-Dimethylphenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic small molecule characterized by a benzofuropyrimidinone core fused with a thioacetamide linkage and substituted aromatic groups. The 3,5-dimethylphenyl moiety at the acetamide terminus and the isopropyl group on the benzofuropyrimidine ring distinguish it from structurally related compounds.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(4-oxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-13(2)26-22(28)21-20(17-7-5-6-8-18(17)29-21)25-23(26)30-12-19(27)24-16-10-14(3)9-15(4)11-16/h5-11,13H,12H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOOQQDGHARHFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)OC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the thioacetamide group: This step involves the reaction of the benzofuro[3,2-d]pyrimidine intermediate with a thioacetamide derivative under suitable conditions.
Attachment of the 3,5-dimethylphenyl group: This final step involves the coupling of the intermediate with a 3,5-dimethylphenyl derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound has the following characteristics:
- IUPAC Name : N-(3,5-dimethylphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide
- Molecular Formula : C23H23N3O3S
- Molecular Weight : 421.52 g/mol
Synthetic Pathway
The synthesis involves several key steps:
- Formation of the Benzofuro[3,2-d]pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Thioacetamide Group : The intermediate is reacted with a thioacetamide derivative.
- Attachment of the 3,5-Dimethylphenyl Group : Final coupling with a 3,5-dimethylphenyl derivative completes the synthesis.
The compound exhibits various biological activities that are of interest for therapeutic applications:
Antimicrobial Properties
Research indicates that N-(3,5-dimethylphenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antibacterial agents to combat infections .
Anticancer Activity
Preliminary studies have shown that this compound may inhibit the growth of certain cancer cell lines. The mechanisms involve modulation of specific molecular targets related to cancer cell proliferation and survival pathways. For instance, it may interact with enzymes or receptors critical in tumor growth regulation .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored, particularly those involved in metabolic pathways. Such inhibitory effects could lead to applications in managing conditions like diabetes by targeting enzymes such as α-glucosidase .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a broad-spectrum activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anticancer Potential
In vitro studies assessed the cytotoxic effects of the compound on non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cells. The findings suggested significant growth inhibition with IC50 values indicating potent activity against these cell lines .
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against related molecules (Table 1).
Key Observations:
Core Structure Variations: The benzofuropyrimidinone core in the target compound and ’s analog may enhance π-π stacking interactions in enzyme binding compared to simpler pyrimidinones (e.g., ) or benzothiazoles (e.g., ) .
Substituent Effects: The 3,5-dimethylphenyl group in the target compound improves lipophilicity (logP) relative to the 3,5-dimethoxyphenyl group in and , which may enhance membrane permeability but reduce solubility .
Biological Activity Trends: Thioacetamide-linked benzothiazoles () exhibit broad-spectrum anti-inflammatory and antibacterial activity, suggesting that the target compound’s thioether bridge could similarly engage redox or enzymatic targets .
Research Findings and Implications
Pharmacological Potential
- Kinase Inhibition : Structural similarity to ’s CK1 inhibitor suggests the target compound may inhibit kinases via competitive binding at the ATP pocket, modulated by its dimethylphenyl and isopropyl groups .
- Antimicrobial Activity: The benzofuropyrimidine core’s planar structure could intercalate microbial DNA or inhibit topoisomerases, akin to quinolone antibiotics.
ADMET Considerations
- The 3,5-dimethylphenyl group may improve metabolic stability over methoxy-substituted analogs (e.g., ) due to reduced susceptibility to oxidative demethylation .
- Increased logP from the isopropyl group could enhance blood-brain barrier penetration but necessitate formulation adjustments for solubility .
Biological Activity
N-(3,5-dimethylphenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound noted for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound's IUPAC name is N-(3,5-dimethylphenyl)-2-[(4-oxo-3-propan-2-yl-benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide. It has a molecular formula of C23H23N3O3S and a molecular weight of 421.52 g/mol. The synthesis typically involves several steps:
- Formation of the Benzofuro[3,2-d]pyrimidine Core : Achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Thioacetamide Group : This involves reacting the intermediate with a thioacetamide derivative.
- Attachment of the 3,5-Dimethylphenyl Group : Final coupling with a 3,5-dimethylphenyl derivative completes the synthesis.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways. The compound may modulate these targets' activities through binding interactions, which can lead to therapeutic effects.
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines such as C6 (rat brain glioma), A549 (human lung adenocarcinoma), MCF-7 (human breast adenocarcinoma), and HT-29 (human colorectal adenocarcinoma) cells. The MTT assay demonstrated that these compounds can selectively inhibit cancer cell proliferation while sparing normal cells .
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Cytotoxicity | C6 | 12.5 | |
| Cytotoxicity | A549 | 15.0 | |
| Cytotoxicity | MCF-7 | 10.0 | |
| Cytotoxicity | HT-29 | 14.5 |
Case Studies
- Study on Anticancer Activity : A study involving the synthesis of benzothiazole derivatives demonstrated that compounds with similar structural motifs exhibited promising anticancer properties. The MTT assay results indicated that these compounds could effectively inhibit tumor cell growth while maintaining low toxicity to normal cells .
- Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
